(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
CAS No.: 45159-34-0
Cat. No.: VC21543749
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 45159-34-0 |
---|---|
Molecular Formula | C9H14N2O4 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | (2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Standard InChI Key | IVKMLPKBZQTAMQ-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC#N)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC#N)C(=O)O |
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, also known as Boc-beta-cyano-L-alanine, is an organonitrogen and organooxygen compound. It is functionally related to alpha-amino acids and is used in various chemical syntheses due to its unique properties. This compound is identified by the CAS number 45159-34-0 and has a molecular weight of 214.22 g/mol .
Applications and Uses
This compound is primarily used in laboratory settings for scientific research and industrial applications. It serves as a building block in the synthesis of more complex molecules, particularly in peptide chemistry and organic synthesis. The Boc protecting group allows for selective deprotection under acidic conditions, making it useful in multi-step syntheses .
Storage and Handling
For optimal stability, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid should be stored in a sealed container at a temperature between 2°C and 8°C. It is classified with hazard statements H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation .
Research Findings
Research involving (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid often focuses on its role in peptide synthesis and as a precursor to other biologically active compounds. The compound's unique functional groups make it a versatile intermediate in organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume